molecular formula C20H21N3O2 B224016 1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione

1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione

Cat. No.: B224016
M. Wt: 335.4 g/mol
InChI Key: BMIQFAZFVXOTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an indole-2,3-dione moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione

InChI

InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

BMIQFAZFVXOTTO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-benzylpiperazine with indole-2,3-dione under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like palladium on carbon or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole-2,3-dione moiety, leading to the formation of reduced indole derivatives.

    Substitution: The benzyl group or the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce reduced indole compounds.

Mechanism of Action

The mechanism of action of 1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione is unique due to its specific combination of the piperazine ring, benzyl group, and indole-2,3-dione moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

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